2-Ethoxy-4-(pyrrolidin-1-ylmethyl)phenol
Description
2-Ethoxy-4-(pyrrolidin-1-ylmethyl)phenol is a synthetic phenol derivative characterized by an ethoxy group at the 2-position and a pyrrolidin-1-ylmethyl moiety at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-ethoxy-4-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C13H19NO2/c1-2-16-13-9-11(5-6-12(13)15)10-14-7-3-4-8-14/h5-6,9,15H,2-4,7-8,10H2,1H3 |
InChI Key |
ITQGYIYUVNAWDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The compound shares structural motifs with several bioactive phenols, including Changrolin, eugenol derivatives, and isoeugenol. Key differences lie in substituent placement and electronic properties:
Key Observations :
- The pyrrolidinylmethyl group in this compound distinguishes it from eugenol/isoeugenol, which feature non-polar propenyl chains. This difference may enhance interactions with charged targets (e.g., ion channels) but reduce membrane permeability compared to allyl-containing analogs .
- Compared to Changrolin, the absence of a quinazolinylamino group and the single pyrrolidine substituent in this compound likely reduce its antiarrhythmic potency but may improve synthetic accessibility .
Pharmacological and Mechanistic Insights
- Antifungal Activity: Eugenol and isoeugenol disrupt fungal membranes via ergosterol biosynthesis inhibition and oxidative stress induction .
- Ion Channel Modulation: Changrolin’s antiarrhythmic activity is linked to voltage-gated sodium/calcium channel interactions . The ethoxy and pyrrolidinylmethyl groups in this compound may similarly influence ion channel binding, though its smaller structure might limit multi-target effects.
Physicochemical Properties
| Property | This compound | Eugenol | Changrolin |
|---|---|---|---|
| Molecular Weight (g/mol) | ~265 | 164.2 | ~468 |
| LogP (Predicted) | ~2.5 | 2.1 | ~3.8 |
| Hydrogen Bond Acceptors | 3 | 2 | 7 |
| Solubility | Moderate (polar solvents) | Low | Low |
Implications :
- The pyrrolidine nitrogen increases hydrogen-bonding capacity, which may enhance target binding but reduce blood-brain barrier permeability.
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